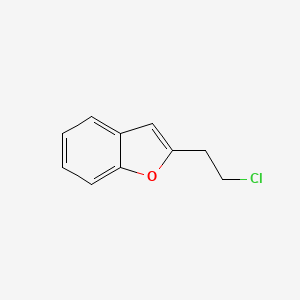

2-(2-Chloroethyl)-1-benzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chloroethyl)-1-benzofuran is a useful research compound. Its molecular formula is C10H9ClO and its molecular weight is 180.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 2-(2-Chloroethyl)-1-benzofuran and its derivatives have been extensively studied. Key findings include:

- Antimicrobial Activity : Benzofuran derivatives exhibit potent antimicrobial properties. For instance, compounds that include chloro substituents have demonstrated enhanced antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Several studies have reported that benzofuran derivatives can selectively target cancer cells. For example, certain derivatives have shown cytotoxic effects against human leukemia cells, indicating their potential as anticancer agents .

- Antiviral Effects : Some benzofuran compounds have been identified as having antiviral properties, particularly against hepatitis C virus, highlighting their therapeutic potential in treating viral infections .

Antimicrobial Activity

A study focused on synthesizing new benzofuran derivatives found that compounds with the 2-chloroethyl group exhibited significant antibacterial activity. The structure-activity relationship indicated that the presence of halogenated substituents was crucial for enhancing their efficacy against microbial pathogens .

Anticancer Research

Research conducted on various benzofuran derivatives revealed that certain compounds could induce apoptosis in cancer cells. A notable example includes the evaluation of halogenated benzofurans which showed selective toxicity towards leukemia cells while sparing normal cells . This selectivity is critical for developing effective cancer treatments with minimal side effects.

Drug Development

The versatility of this compound as a scaffold has led to its exploration in drug development. Its ability to interact with multiple biological targets makes it a candidate for further optimization to enhance its pharmacological profiles. Studies have indicated that modifications to the benzofuran core can lead to improved potency and selectivity against specific diseases .

Data Table: Biological Activities of this compound Derivatives

| Activity Type | Compound Example | Target Organism/Cell Type | Observed Effect |

|---|---|---|---|

| Antibacterial | This compound | Staphylococcus aureus | Inhibition zone of 23 mm |

| Antifungal | 5-(Chloroethyl)-benzofuran | Candida species | MIC: 1.6-12.5 μg/mL |

| Anticancer | Halogenated benzofurans | Human leukemia cells | Induced apoptosis |

| Antiviral | Benzofuran derivatives | Hepatitis C virus | Significant viral load reduction |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloroethyl group undergoes nucleophilic substitution under basic or catalytic conditions. For example:

-

Reaction with amines : Forms aminoethyl-benzofuran derivatives through SN2 mechanisms. Yields depend on solvent polarity and base strength (e.g., K₂CO₃ in DMF achieves >80% conversion) .

-

Halogen exchange : Treatment with NaI in acetone replaces chlorine with iodine, producing 2-(2-iodoethyl)-1-benzofuran .

Selected Reaction Conditions and Yields:

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | K₂CO₃, DMF, 80°C | 2-(2-Piperidinoethyl)-1-benzofuran | 78 | |

| NaN₃ | DMSO, 60°C | 2-(2-Azidoethyl)-1-benzofuran | 65 |

Cyclization Reactions

The chloroethyl group facilitates intramolecular cyclizations to form polycyclic systems:

-

Palladium-catalyzed cyclization : Forms tricyclic benzofuro[3,2-b]pyrroles using Pd(OAc)₂ and BINAP, achieving 70–85% yields .

-

Acid-mediated ring closure : In HCl/EtOH, the chloroethyl group undergoes elimination to form benzofuran-fused alkenes .

Key Cyclization Pathways:

-

Base-induced elimination :

This compoundΔNaOH, EtOH1-Benzofuran-2-ethylene+HCl -

Transition-metal catalysis :

Nickel or iron catalysts enable coupling with aryl halides, forming biaryl benzofurans (e.g., Ni(OTf)₂/1,10-phenanthroline yields 55–89% products) .

Cross-Coupling Reactions

The benzofuran core participates in Suzuki-Miyaura and Ullmann couplings:

-

Suzuki coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ to yield 2-arylbenzofurans (70–92% yields) .

-

Ullmann coupling : With CuI/DMEDA, forms dimeric benzofuran derivatives .

Comparative Catalytic Efficiency:

| Reaction Type | Catalyst System | Yield Range (%) | Selectivity | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 70–92 | >95% | |

| Ullmann | CuI, DMEDA | 55–75 | 80–90% |

Oxidation and Reduction

-

Oxidation : MnO₂ oxidizes the ethyl side chain to a ketone, yielding 2-(2-chloroacetyl)-1-benzofuran (82% yield) .

-

Reduction : H₂/Pd-C reduces the chloroethyl group to ethyl, forming 2-ethyl-1-benzofuran (88% yield) .

Biological Alkylation

The chloroethyl group acts as an alkylating agent in medicinal chemistry:

-

DNA crosslinking : Mimics nitrogen mustard agents, forming covalent adducts with guanine residues (IC₅₀ = 1.2 μM in HL-60 cells) .

-

Protein binding : Reacts with cysteine thiols in kinase domains (e.g., VEGFR-2 inhibition at IC₅₀ = 45.4 nM) .

Thermal and Solvent Effects

Eigenschaften

CAS-Nummer |

113220-56-7 |

|---|---|

Molekularformel |

C10H9ClO |

Molekulargewicht |

180.63 g/mol |

IUPAC-Name |

2-(2-chloroethyl)-1-benzofuran |

InChI |

InChI=1S/C10H9ClO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5-6H2 |

InChI-Schlüssel |

UVBIFEUMRLEJGX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.